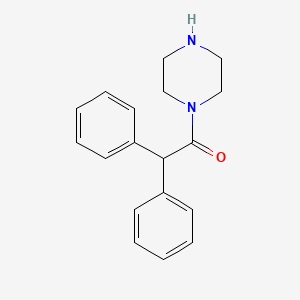

2,2-Diphenyl-1-(piperazin-1-yl)ethanone

Description

Contextual Significance of the Diphenylacetyl and Piperazine (B1678402) Scaffold in Medicinal Chemistry

The diphenylacetyl scaffold, characterized by two phenyl rings attached to an acetyl group, is a structural motif found in a variety of pharmacologically active molecules. Semicarbazide and thiosemicarbazide (B42300) derivatives incorporating a diphenylacetyl moiety have been investigated for a range of biological activities. mdpi.com These activities include potential antituberculosis, antiviral, anti-inflammatory, anticonvulsant, analgesic, antibacterial, antifungal, and anticancer properties. mdpi.com The presence of the two phenyl groups can influence the molecule's lipophilicity and steric interactions with biological targets.

The piperazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a multitude of marketed drugs and biologically active compounds. tandfonline.comnih.govspacefrontiers.org The versatility of the piperazine ring stems from several key characteristics:

Chemical Reactivity : The nitrogen atoms of the piperazine ring provide reactive sites for chemical modification, allowing for the straightforward introduction of various substituents and the linkage of different pharmacophores. tandfonline.com

Conformational Flexibility : The chair conformation of the piperazine ring provides a three-dimensional structure that can be crucial for optimal binding to biological targets. This flexibility can also be constrained by incorporating the ring into more rigid polycyclic structures. tandfonline.com

The widespread utility of the piperazine scaffold is evident in its incorporation into drugs with diverse therapeutic applications, including antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial agents. nih.govresearchgate.netnih.gov

Overview of Research Trajectories for 2,2-Diphenyl-1-(piperazin-1-yl)ethanone (B1269717) and its Analogues

Research into 2,2-Diphenyl-1-(piperazin-1-yl)ethanone and its analogues has primarily focused on exploring the pharmacological potential arising from the combination of the diphenylacetyl and piperazine moieties. The core structure serves as a versatile template for the synthesis of a wide array of derivatives with diverse biological activities.

A significant research trajectory involves the synthesis and evaluation of analogues with various substituents on the piperazine ring. For example, the synthesis of 1-(4-benzylpiperazin-1-yl)-2,2-diphenylethanone highlights the exploration of N-substituted derivatives. chemicalregister.com Similarly, the compound 2,2-diphenyl-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone represents another class of analogues where a sulfonyl group is attached to the second nitrogen of the piperazine ring. chemspider.com

The research focus for these analogues often revolves around their potential central nervous system (CNS) activity, leveraging the known propensity of piperazine derivatives to act as ligands for various receptors and enzymes in the brain. nih.govontosight.ai The diphenylmethyl group, which is structurally related to the diphenylacetyl moiety, is a known pharmacophore in several CNS-active drugs, further supporting this line of investigation.

Furthermore, the structural framework of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone is amenable to the design of compounds targeting a broad spectrum of other biological targets. The inherent properties of the piperazine ring allow for the modulation of the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, making it a valuable component in drug discovery efforts. researchgate.net The synthesis of novel derivatives continues to be an active area of research, with the aim of identifying compounds with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenyl-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQIPBVPYORMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of 2,2 Diphenyl 1 Piperazin 1 Yl Ethanone

Established Synthetic Pathways for the 2,2-Diphenyl-1-(piperazin-1-yl)ethanone (B1269717) Core Structure

The construction of the 2,2-diphenyl-1-(piperazin-1-yl)ethanone scaffold is typically achieved through the formation of an amide bond between a diphenylacetic acid precursor and a piperazine (B1678402) ring. Methodologies have been developed to control the stoichiometry and prevent the common issue of di-acylation of the piperazine nitrogen atoms.

Multi-step Synthetic Procedures

Multi-step synthesis is the most common approach for preparing 2,2-diphenyl-1-(piperazin-1-yl)ethanone, ensuring high purity and yield by controlling the reactivity of the piperazine nitrogens. The general strategy involves the acylation of piperazine with an activated derivative of 2,2-diphenylacetic acid.

A key challenge in the synthesis is achieving mono-acylation. Since piperazine possesses two secondary amine groups of similar reactivity, direct acylation often leads to a mixture of mono- and di-substituted products. To circumvent this, a multi-step approach is employed, which typically involves three key stages:

Protection of Piperazine : One of the nitrogen atoms of the piperazine ring is protected with a removable group, most commonly the tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O), yielding 1-Boc-piperazine. This protection strategy ensures that only one nitrogen atom is available for the subsequent acylation reaction.

Acylation of Protected Piperazine : The free secondary amine of 1-Boc-piperazine is then acylated using an activated form of 2,2-diphenylacetic acid. A common method involves converting 2,2-diphenylacetic acid into its more reactive acyl chloride, 2,2-diphenylacetyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction of 2,2-diphenylacetyl chloride with 1-Boc-piperazine, typically in the presence of a base like triethylamine to neutralize the HCl byproduct, yields the protected intermediate, tert-butyl 4-(diphenylacetyl)piperazine-1-carboxylate.

Deprotection : The final step is the removal of the Boc protecting group to liberate the free secondary amine. This is typically accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an appropriate solvent. This step yields the target compound, 2,2-diphenyl-1-(piperazin-1-yl)ethanone, usually as a salt which can be neutralized to the free base.

An alternative to using an acyl chloride is the use of coupling agents to facilitate the amide bond formation directly from 2,2-diphenylacetic acid. Reagents such as 1,1'-carbonyldiimidazole (CDI) can activate the carboxylic acid, which then readily reacts with the protected piperazine. rsc.org

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Piperazine, Di-tert-butyl dicarbonate | Dichloromethane | 1-Boc-piperazine |

| 2 | 1-Boc-piperazine, 2,2-Diphenylacetic acid | Thionyl Chloride, Triethylamine | tert-butyl 4-(diphenylacetyl)piperazine-1-carboxylate |

| 3 | tert-butyl 4-(diphenylacetyl)piperazine-1-carboxylate | Trifluoroacetic Acid, Dichloromethane | 2,2-Diphenyl-1-(piperazin-1-yl)ethanone |

One-Pot Synthesis Approaches for Related Piperazine Derivatives

While multi-step syntheses provide good control, they can be time-consuming and generate significant waste. Consequently, one-pot synthesis methodologies are highly desirable for improving efficiency. For the synthesis of related N-aryl piperazine derivatives, one-pot procedures utilizing palladium-catalyzed Buchwald-Hartwig amination have been developed. nih.gov These reactions can be performed under aerobic and even solvent-free conditions, offering a more environmentally friendly and cost-effective route. nih.gov

In a typical one-pot Buchwald-Hartwig reaction for a related N-aryl piperazine, an aryl halide is coupled directly with piperazine using a palladium catalyst and a suitable ligand. nih.gov By carefully controlling the reaction conditions and the ratio of reactants, it is possible to favor the mono-arylated product. While not directly reported for 2,2-diphenyl-1-(piperazin-1-yl)ethanone, the principles of one-pot synthesis, such as combining multiple reaction steps without isolating intermediates, are being increasingly applied to the synthesis of complex piperazine derivatives to streamline the process. nih.gov

Functionalization Strategies on the Piperazine Nitrogen Atom

The presence of a secondary amine on the 2,2-diphenyl-1-(piperazin-1-yl)ethanone core structure provides a versatile handle for a wide range of functionalization reactions. This allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of aryl and heteroaryl moieties onto the N-4 position of the piperazine ring is a common strategy in drug design. Two primary methods are employed for this transformation: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. youtube.com It involves the reaction of the piperazine nitrogen with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. researchgate.net This method is highly general and tolerates a wide variety of functional groups on both the piperazine and the (hetero)aromatic coupling partner. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) : This reaction is feasible when the aromatic or heteroaromatic ring is activated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) at positions ortho or para to the leaving group (typically a halide). uomustansiriyah.edu.iqwikipedia.org The piperazine nitrogen acts as the nucleophile, displacing the leaving group on the electron-deficient aromatic ring. acsgcipr.orglibretexts.org This method is often complementary to palladium-catalyzed reactions and avoids the use of metal catalysts. orgsyn.org

| Reaction | Substrate 1 | Substrate 2 | Catalyst/Reagents | Product Type |

| Buchwald-Hartwig | 2,2-Diphenyl-1-(piperazin-1-yl)ethanone | Aryl/Heteroaryl Halide | Pd Catalyst, Ligand, Base | N-Aryl/Heteroaryl Piperazine |

| SNAr | 2,2-Diphenyl-1-(piperazin-1-yl)ethanone | Electron-Deficient Aryl/Heteroaryl Halide | Base | N-Aryl/Heteroaryl Piperazine |

Alkylation and Acylation Reactions for Derivative Synthesis

Standard N-alkylation and N-acylation reactions are straightforward and widely used methods to diversify the 2,2-diphenyl-1-(piperazin-1-yl)ethanone scaffold.

N-Alkylation : The secondary amine can be alkylated by reaction with various alkylating agents, such as alkyl halides (e.g., benzyl bromide, iodomethane) or alkyl sulfonates. nih.gov These reactions are typically carried out in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the acid generated during the reaction. nih.govgoogle.comnih.gov Reductive amination, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing alkyl substituents. nih.gov

N-Acylation : Acylation of the piperazine nitrogen is readily achieved by reaction with acyl chlorides or acid anhydrides. researchgate.net For example, treatment with acetyl chloride or acetic anhydride in the presence of a base yields the corresponding N-acetyl derivative. This reaction can be used to introduce a wide variety of acyl groups, further expanding the chemical diversity of the derivatives.

Spirocyclic and Fused Ring System Formations in Related Analogues

More advanced derivatization strategies involve the construction of spirocyclic or fused ring systems onto the piperazine core. These modifications introduce conformational rigidity and three-dimensionality, which can be advantageous for optimizing interactions with biological targets.

Spirocyclic Systems : The synthesis of spirocyclic structures containing a piperazine or a related piperidine (B6355638) ring can be achieved through intramolecular cyclization reactions. For instance, intramolecular Buchwald-Hartwig N-arylation has been used to create spiro[indoline-2,3'-piperidine] scaffolds. rsc.org Another approach involves photoredox-catalyzed radical hydroarylation, which can construct spiro-fused piperidines from linear precursors under mild conditions. nih.gov These strategies often involve preparing a linear precursor containing both the piperazine moiety and a reactive group that can undergo intramolecular cyclization to form the spirocenter. nih.gov

Fused Ring Systems : Fused bicyclic systems can be synthesized from piperazine precursors. For example, a catalytic reductive cyclization of dioximes derived from primary amines can build a fused piperazine ring, such as in the synthesis of 1,4-diazabicyclo[4.3.0]nonane systems. mdpi.com Such strategies create rigid bicyclic structures that lock the conformation of the piperazine ring, which can be a valuable tool in drug design.

Stereoselective Synthesis and Enantiomeric Resolution in 2,2-Diphenyl-1-(piperazin-1-yl)ethanone Analogues

The development of stereoselective synthetic routes to chiral piperazine derivatives is an area of significant interest in organic chemistry. While specific methods for 2,2-diphenyl-1-(piperazin-1-yl)ethanone analogues are not extensively documented, several established strategies for the asymmetric synthesis of chiral piperazines can be conceptually applied.

One common approach involves the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to the piperazine ring, directing the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary can be removed to yield the enantiomerically enriched product. The synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been reported utilizing diastereoselective nucleophilic addition to homochiral α-amino sulfinylimines derived from (R)-phenylglycinol, which bears a chiral auxiliary nih.gov.

Catalytic enantioselective synthesis represents another powerful strategy. This can involve the asymmetric hydrogenation of a prochiral pyrazine precursor, activated by an alkyl halide, using a chiral iridium catalyst to afford a range of chiral piperazines with high enantiomeric excess (up to 96% ee) acs.org. Another approach is the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones through asymmetric allylation, which can then be converted to the corresponding chiral piperazines nih.gov.

For cases where a racemic mixture of a 2,2-diphenyl-1-(piperazin-1-yl)ethanone analogue is synthesized, chiral resolution is necessary to separate the enantiomers. The most common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent wikipedia.org. These diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization wikipedia.org. Common chiral resolving agents include tartaric acid and its derivatives wikipedia.orgacs.org. A case study on the optical resolution of a diphenyl-substituted N-methyl-piperazine derivative demonstrated a successful resolution process using di-p-anisoyl-d-tartaric acid, achieving a high diastereomeric excess acs.orgresearchgate.net. After separation, the chiral resolving agent is removed to yield the individual enantiomers wikipedia.org.

Kinetic resolution is another viable technique, where one enantiomer of the racemate reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted enantiomer in excess . For example, the kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved through deprotonation with a chiral base system, providing access to enantioenriched piperidine fragments whiterose.ac.uk.

The table below summarizes potential stereoselective methods applicable to the synthesis of chiral 2,2-diphenyl-1-(piperazin-1-yl)ethanone analogues, based on established methodologies for related piperazine derivatives.

| Method | Description | Potential Outcome for Analogues | Reference |

| Chiral Auxiliary | Use of a removable chiral group to direct stereoselective transformations. | High diastereoselectivity, leading to enantiomerically enriched products after auxiliary removal. | nih.gov |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral pyrazine precursor using a chiral catalyst. | High enantiomeric excess (up to 96% ee reported for other piperazines). | acs.org |

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Isolation of individual enantiomers with high optical purity. | wikipedia.orgacs.orgresearchgate.net |

| Kinetic Resolution | Enantioselective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer in excess. | Enantioenriched starting material and product. | whiterose.ac.uk |

Purification and Isolation Techniques for Research Compounds

The purification and isolation of 2,2-diphenyl-1-(piperazin-1-yl)ethanone and its analogues from reaction mixtures are crucial steps to obtain compounds of high purity for research purposes. A variety of standard and advanced techniques are employed, tailored to the specific properties of the target compound and the impurities present.

Crystallization and Recrystallization: Crystallization is a primary method for purifying solid compounds. Crude products can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution epo.org. Recrystallization can be repeated to enhance purity. For piperazine derivatives, recrystallization from solvents like isopropyl alcohol has been reported to yield pure products nih.gov. The choice of solvent is critical and is determined empirically to maximize the recovery of the pure compound while minimizing the solubility of impurities.

Column Chromatography: Column chromatography is a versatile and widely used technique for the purification of organic compounds nih.gov. In the context of piperazine derivatives, silica (B1680970) gel is a common stationary phase nih.gov. The separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase as they are passed through the column with a mobile phase (eluent). The polarity of the eluent, often a mixture of solvents like chloroform and acetone, is optimized to achieve effective separation nih.gov. For some piperazine compounds, alumina (Al2O3) has also been used as the stationary phase with chloroform as the eluent researchgate.net.

Liquid-Liquid Extraction: This technique is often used as an initial work-up step to separate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. For instance, after a reaction, the mixture can be poured into water and rendered alkaline with a solution like sodium bicarbonate before being extracted with an organic solvent such as dichloromethane nih.gov.

Precipitation: Precipitation can be an effective method for isolating piperazine derivatives. This can be achieved by changing the solvent composition to decrease the solubility of the desired compound or by forming an insoluble salt. For example, piperazine can be selectively precipitated from a mixture by forming its diacetate salt in acetone google.com. The precipitate can then be filtered and, if necessary, the free base can be regenerated google.com.

The following table outlines common purification techniques applicable to 2,2-diphenyl-1-(piperazin-1-yl)ethanone and its analogues.

| Technique | Principle | Typical Application | Reference |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid crude products to obtain high-purity crystalline material. | epo.orgnih.gov |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel, alumina). | Separation of the target compound from byproducts and unreacted starting materials. | researchgate.netnih.govnih.gov |

| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases based on its solubility. | Initial work-up of reaction mixtures to remove water-soluble or acid/base-soluble impurities. | nih.gov |

| Precipitation | Formation of a solid from a solution, often by changing solvent composition or forming an insoluble salt. | Isolation of the product from the reaction mixture, sometimes as a salt for enhanced purity. | google.com |

Pharmacological Profile and Mechanistic Investigations of 2,2 Diphenyl 1 Piperazin 1 Yl Ethanone and Its Analogues

Monoamine Transporter System Interactions

Analogues of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone (B1269717), particularly those sharing the diphenylmethyl (benzhydryl) moiety, have demonstrated significant interactions with monoamine transporters, which are crucial for regulating the synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).

Dopamine Transporter (DAT) Reuptake Inhibition

A significant body of research has focused on the potent inhibitory effects of diphenylalkyl piperazine (B1678402) derivatives on the dopamine transporter (DAT). Compounds structurally similar to 2,2-Diphenyl-1-(piperazin-1-yl)ethanone, such as the GBR series of compounds (e.g., GBR 12935), are well-characterized as high-affinity DAT ligands. nih.gov GBR 12935, which is 1-(2-(diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine, is a potent and selective dopamine reuptake inhibitor. wikipedia.org

Structure-activity relationship (SAR) studies on these analogues have revealed that the diphenyl moiety is a key feature for high DAT affinity. For instance, heteroaromatic analogues of GBR 12935, where a benzene (B151609) ring in the side chain was replaced with thiophene, furan, or pyridine, maintained high affinity for DAT. nih.gov One indole-containing analogue of GBR 12909 demonstrated a remarkable affinity for DAT with an IC50 value of 0.7 nM. nih.gov The presence of a powerful electron-withdrawing group, such as a cyano group, on certain analogues has been shown to produce highly potent and selective ligands for DAT, with IC50 values as low as 3.7 nM.

The following table summarizes the DAT binding affinities for selected analogues:

| Compound/Analogue | DAT IC50 (nM) | Reference |

| Indole-containing analogue of GBR 12909 | 0.7 | nih.gov |

| Cyano-substituted analogue | 3.7 | |

| GBR 12935 | Not specified | nih.govwikipedia.org |

Norepinephrine Transporter (NET) Reuptake Inhibition

While the primary focus of research on diphenylalkyl piperazine derivatives has been on DAT, their interaction with the norepinephrine transporter (NET) has also been investigated. Generally, these compounds exhibit lower affinity for NET compared to DAT, contributing to their selectivity profile. For instance, in one study, an enhanced interaction with the serotonin transporter was observed when the benzhydryl N-atom was moved to an adjacent position, while the affinity for NET remained significantly lower (IC50 = 1111 nM).

Data on specific NET reuptake inhibition for close analogues of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone is less abundant in the literature compared to DAT. However, the general trend observed in related series of compounds suggests a weaker interaction with NET.

Serotonin Transporter (SERT) Interactions

The interaction of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone analogues with the serotonin transporter (SERT) is variable and appears to be highly dependent on the specific structural modifications. Many of the high-affinity DAT ligands from the GBR series display high selectivity for DAT over SERT. nih.gov For example, an indole-containing derivative of GBR 12935 exhibited over 600-fold selectivity for DAT versus SERT. nih.gov

However, certain structural changes can enhance SERT affinity. As mentioned previously, the relocation of the benzhydryl nitrogen atom in one analogue led to a notable increase in SERT interaction (IC50 = 137 nM). This highlights the possibility of modulating the DAT/SERT selectivity ratio through targeted chemical synthesis.

Receptor Binding and Modulatory Activities

Beyond their effects on monoamine transporters, analogues of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone have been evaluated for their binding affinities at various G-protein coupled receptors, particularly dopamine and serotonin receptor subtypes.

Dopamine Receptor Subtype Affinities (D2, D3)

Arylpiperazine derivatives, a class of compounds that includes analogues of the subject molecule, have been extensively studied for their interactions with dopamine D2 and D3 receptors. Some benzhydrylpiperazine derivatives have been a subject of pharmacological screening at D2 and D3 receptors. researchgate.net

Research into N-phenylpiperazine analogues has shown that it is possible to achieve high affinity and selectivity for the D3 receptor over the D2 receptor. This is significant because the D2 and D3 receptor subtypes share substantial amino acid sequence homology. The selectivity of certain compounds for the D3 receptor is thought to be due to a bitopic binding mode. For instance, one N-phenylpiperazine analogue was found to bind to the human D3 receptor with nanomolar affinity and exhibited approximately 500-fold selectivity over the D2 receptor.

Serotonin Receptor Subtype Affinities (e.g., 5-HT1A)

The arylpiperazine moiety is a well-known pharmacophore for serotonin receptors, and thus, analogues of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone have been investigated for their affinity at these sites. Specifically, the 5-HT1A receptor has been a target of interest.

Studies on 1-benzhydryl-piperazine derivatives have evaluated their affinity for the 5-HT1A receptor. researchgate.netnih.gov In one study, a series of 1-benzhydryl-piperazines with a xanthine (B1682287) moiety were synthesized and tested for their 5-HT1A and 5-HT2A receptor affinity. researchgate.net Another study on a compound referred to as SERAAK1, which contains a benzhydrylpiperazine structure, reported a Ki of 1425 ± 108 nM at the 5-HT1A receptor. mdpi.comnih.gov The pharmacological profile of some arylpiperazine derivatives has been evaluated for their affinity to the 5-HT1A receptor, with the potential for anxiolytic effects being linked to this interaction. nih.govmdpi.com

The following table presents 5-HT1A receptor binding data for a selected analogue:

| Compound/Analogue | 5-HT1A Ki (nM) | Reference |

| SERAAK1 | 1425 ± 108 | mdpi.comnih.gov |

Alpha-1 Adrenergic Receptor Affinities

Arylpiperazine derivatives are a well-established class of compounds known for their significant affinity for α-adrenergic receptors (α-ARs). nih.gov These receptors are G protein-coupled receptors that mediate the effects of the catecholamines epinephrine (B1671497) and norepinephrine. nih.gov The α1-adrenoceptors, which include the subtypes α1A, α1B, and α1D, are involved in various physiological processes, most notably the contraction of smooth muscle, leading to effects like vasoconstriction. bohrium.comnih.gov Consequently, antagonists of α1-ARs are utilized in the treatment of conditions such as hypertension and benign prostatic hyperplasia (BPH). nih.govbohrium.com

The affinity of piperazine-containing molecules for α1-adrenoceptors is highly dependent on their structural features. Research into 1,4-substituted piperazine derivatives has provided insight into the structure-activity relationships (SARs) governing this interaction. A key moiety in many potent ligands is the 1-(o-methoxyphenyl)piperazine group, which appears to play a significant role in the affinity for α-adrenoceptors. scispace.com

Studies on a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives have demonstrated high affinity for α1-receptors, with binding constants (Ki) in the low nanomolar range. For instance, compounds with a propyl linker between the phenoxy and piperazine moieties, and various substitutions on the phenoxy ring, have shown potent α1-adrenoceptor affinity and selectivity over α2-receptors. scispace.com The antagonistic properties of these compounds generally align with their binding affinities, confirming their functional effect at the receptor. scispace.com

| Compound | Substituent (R) | α1-Adrenoceptor Affinity (Ki, nM) | Selectivity (α2 Ki / α1 Ki) |

|---|---|---|---|

| 1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2,6-di-CH3 | 2.4 | 142.13 |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2-Cl, 6-CH3 | 2.1 | 61.05 |

| 1-[2-(Phenoxy)ethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | H (ethyl linker) | 13.1 | 13.21 |

Data sourced from Marona et al. (2011) scispace.com

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Analogues of 2,2-diphenyl-1-(piperazin-1-yl)ethanone have been extensively investigated as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. mdpi.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), as it increases the concentration and duration of action of ACh, helping to ameliorate the cognitive decline associated with the degeneration of cholinergic neurons. mdpi.comnih.gov

Numerous studies have focused on synthesizing and evaluating piperazine-based compounds, often incorporating a phthalimide (B116566) moiety, as AChE inhibitors. nih.govdepositolegale.it The design of these molecules is frequently inspired by the structure of donepezil (B133215), an established AChE inhibitor used in AD treatment. mdpi.comnih.gov The core structure typically includes a piperazine ring (analogous to donepezil's piperidine (B6355638) ring) and a substituted aromatic group.

The inhibitory potency of these analogues is highly influenced by the nature and position of substituents on the aromatic rings. Research has shown that electron-withdrawing groups, such as chloro (Cl) and fluoro (F), particularly at the ortho or meta positions of a phenyl ring attached to the piperazine, can significantly enhance AChE inhibitory activity. mdpi.comnih.gov Conversely, electron-donating groups like methoxy (B1213986) (OCH3) have also been found to confer potent inhibition, especially at the para position. nih.gov For example, a derivative with a 3-fluoro substituent (m-Fluoro) on the benzoyl ring showed an IC50 value of 7.1 nM, which was significantly more potent than the reference drug donepezil (IC50 = 410 nM) in the same study. nih.gov

| Compound Analogue Structure | Substituent | AChE Inhibition (IC50) |

|---|---|---|

| 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | m-Fluoro | 7.1 nM |

| 2-(2-(4-(4-Methoxybenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | p-Methoxy | 20.3 nM |

| 2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | o-Chloro | 0.91 µM |

| 2-(2-(4-(4-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | p-Fluoro | 16.42 µM |

Data compiled from multiple sources. mdpi.comnih.govdepositolegale.it

While many analogues show dual inhibition of both AChE and BChE, some exhibit selectivity. nih.gov The role of BChE in AD progression makes compounds with balanced inhibitory activity against both enzymes potentially valuable for further development. nih.gov

Molecular Mechanism of Action Beyond Transporter/Receptor Interactions

DNA/RNA Binding in Antimicrobial Contexts

The antimicrobial activity of certain piperazine-containing compounds can be attributed to their interaction with bacterial DNA machinery. This mechanism is distinct from receptor-mediated pathways and involves the direct inhibition of essential enzymes required for bacterial DNA replication and repair. The fluoroquinolone class of antibiotics, which often feature a piperazine ring, exert their bactericidal effects by targeting DNA gyrase and DNA topoisomerase IV. researchgate.net

In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. researchgate.net These enzymes are crucial for managing DNA supercoiling, a process necessary for replication, transcription, and recombination. By forming a stable complex with the enzyme and DNA, these compounds inhibit the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death. researchgate.net

While direct DNA/RNA binding studies for 2,2-diphenyl-1-(piperazin-1-yl)ethanone are not extensively documented, the established mechanism for structurally related antimicrobial piperazine derivatives suggests this as a plausible mode of action. The synthesis of hybrid molecules combining a piperazine moiety with other scaffolds, such as thiazolidinedione, has been explored to develop new agents with potent activity against bacterial strains, including resistant ones, by targeting these essential DNA-related enzymes. researchgate.net

Multidrug Resistance-Associated Protein (MRP) Inhibition

Multidrug resistance (MDR) is a significant challenge in chemotherapy, where cancer cells develop resistance to a wide range of structurally diverse anticancer drugs. drugbank.com A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, which function as drug efflux pumps. These pumps, including P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. drugbank.com

The piperazine scaffold has emerged as a key structural feature in the design of inhibitors for these efflux pumps. nih.govdrugbank.com By blocking the activity of transporters like P-gp and MRP1, these inhibitors can restore or enhance the sensitivity of resistant cancer cells to chemotherapy. Research has demonstrated that various N,N'-disubstituted piperazine derivatives can effectively reverse P-gp-mediated MDR. drugbank.comresearchgate.net Some piperazine-containing compounds have been shown to possess dual inhibitory activity, targeting both P-gp and other proteins involved in tumor resistance, such as carbonic anhydrase XII. drugbank.com

For example, the piperazine derivative PB28 is known to inhibit both P-glycoprotein and MRP1. nih.gov This suggests that compounds based on the 2,2-diphenyl-1-(piperazin-1-yl)ethanone framework could potentially act as MDR modulators by interacting with these ABC transporters, although specific studies on this particular compound are needed. The development of piperazine-based inhibitors is a promising strategy to overcome drug resistance in cancer treatment. nih.gov

Enzyme Inhibition Studies (e.g., BACE-1)

Beyond neurotransmitter receptors and transporters, piperazine-based structures have been investigated as inhibitors of other critical enzymes, notably Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is an aspartic protease that plays a crucial role in the amyloidogenic pathway associated with Alzheimer's disease. It performs the initial cleavage of the amyloid precursor protein (APP), a step that leads to the generation of amyloid-β (Aβ) peptides. The accumulation and aggregation of Aβ peptides in the brain are considered a central event in the pathogenesis of AD.

Therefore, inhibiting BACE-1 is a key therapeutic strategy aimed at reducing Aβ production and slowing the progression of the disease. The piperazine and piperazinone rings have been utilized as scaffolds in the design of potent and selective BACE-1 inhibitors. Structure-based drug design, aided by X-ray crystallography, has led to the development of piperazine sulfonamides and other derivatives that can effectively bind to the active site of the BACE-1 enzyme.

For instance, a series of inhibitors incorporating mono- and bicyclic 2-oxopiperazines as ligands for the P1' and P2' positions of the enzyme's active site have shown high potency, with some analogues exhibiting enzyme inhibitory constants (Ki) in the low nanomolar range. The development of these inhibitors represents a significant effort to create disease-modifying treatments for Alzheimer's disease.

Structure Activity Relationship Sar Studies of 2,2 Diphenyl 1 Piperazin 1 Yl Ethanone Derivatives

Elucidation of Essential Pharmacophoric Elements within the 2,2-Diphenyl-1-(piperazin-1-yl)ethanone (B1269717) Scaffold

The fundamental 2,2-diphenyl-1-(piperazin-1-yl)ethanone scaffold is comprised of several key pharmacophoric elements that are essential for its biological activity. These include the two phenyl rings, the central carbonyl group, and the piperazine (B1678402) moiety. The diphenylmethyl group, in particular, is a crucial feature, often associated with interactions at various receptor sites. The piperazine ring serves as a versatile linker that can be readily modified to modulate the physicochemical properties and biological activity of the compounds. The relative orientation of these groups is also critical for optimal interaction with the target protein.

**4.2. Impact of Substituent Modifications on Pharmacological Activities

Modifications to the phenyl rings of the 2,2-diphenyl-1-(piperazin-1-yl)ethanone core have a significant impact on the pharmacological profile of the derivatives. The introduction of various substituents can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for different biological targets.

For instance, in a series of GPR139 agonists, substitutions on the phenyl rings were explored to understand their effect on potency. It was found that mono-substitution on one of the phenyl rings with small, electron-withdrawing groups such as fluorine or chlorine at the para position generally led to potent compounds. However, di-substitution on the same ring or substitution on both phenyl rings often resulted in a decrease in activity. This suggests that the size and electronic nature of the substituents, as well as their position on the phenyl rings, are critical determinants of agonist activity at the GPR139 receptor.

The following table summarizes the impact of representative phenyl ring substitutions on the activity of 2,2-diphenyl-1-(piperazin-1-yl)ethanone derivatives as GPR139 agonists.

| Compound | Phenyl Ring Substitution | Activity (EC50, nM) |

| Unsubstituted | None | Baseline |

| 4-Fluoro | One phenyl ring with F at para-position | Potent |

| 4-Chloro | One phenyl ring with Cl at para-position | Potent |

| 3,4-Dichloro | One phenyl ring with Cl at meta- and para-positions | Decreased activity |

| 4,4'-Difluoro | Both phenyl rings with F at para-positions | Decreased activity |

The piperazine ring is a key component of the 2,2-diphenyl-1-(piperazin-1-yl)ethanone scaffold that allows for extensive chemical modification. Substitutions on the piperazine ring, particularly at the N4 position, have been shown to be a powerful strategy for modulating the pharmacological properties of these compounds.

In the context of GPR139 agonists, N-alkylation of the piperazine ring with small alkyl groups, such as methyl or ethyl, was generally well-tolerated and in some cases led to an increase in potency. However, the introduction of bulkier or more complex substituents at this position often resulted in a loss of activity. Acylation of the piperazine nitrogen has also been explored, with varying results depending on the nature of the acyl group.

Furthermore, in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), modifications to the piperazine ring were found to be crucial for achieving high affinity and selectivity. For example, the introduction of a 3-azabicyclo[3.1.0]hexane moiety in place of the piperazine ring resulted in potent antagonists.

The table below illustrates the effect of various piperazine ring modifications on the activity of 2,2-diphenyl-1-(piperazin-1-yl)ethanone derivatives.

| Compound Series | Piperazine Ring Modification | Observed Effect on Activity |

| GPR139 Agonists | N-methylation | Maintained or slightly increased potency |

| GPR139 Agonists | N-isopropylation | Decreased potency |

| GPR139 Agonists | N-acetylation | Variable, generally decreased potency |

| MCH-R1 Antagonists | Replacement with 3-azabicyclo[3.1.0]hexane | Potent antagonism |

Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, and derivatives of 2,2-diphenyl-1-(piperazin-1-yl)ethanone are no exception. The introduction of chiral centers, for instance, by substitution on the piperazine ring or the diphenylmethyl moiety, can lead to enantiomers with significantly different pharmacological profiles.

While the core 2,2-diphenyl-1-(piperazin-1-yl)ethanone is achiral, the introduction of substituents can create stereocenters. For example, in a series of MCH-R1 antagonists, the stereochemistry of a 2-methyl-4-substituted piperidine (B6355638) ring, which replaced the piperazine, was found to be critical for high binding affinity. The (2R,4R)-isomers consistently showed higher affinity than the other stereoisomers. This highlights the importance of a specific three-dimensional arrangement of the substituents for optimal interaction with the receptor binding pocket.

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in modern drug discovery and are frequently employed in the SAR analysis of 2,2-diphenyl-1-(piperazin-1-yl)ethanone derivatives. These approaches provide valuable insights into the molecular interactions between the ligands and their biological targets, helping to rationalize observed SAR trends and guide the design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been instrumental in understanding the binding modes of 2,2-diphenyl-1-(piperazin-1-yl)ethanone derivatives to their respective targets.

For example, docking studies of GPR139 agonists have helped to elucidate the key interactions within the receptor's binding pocket. These simulations have shown that the diphenylmethyl group often occupies a hydrophobic pocket, while the piperazine moiety and its substituents can form hydrogen bonds or other polar interactions with specific amino acid residues. By visualizing these interactions, researchers can understand why certain substitutions enhance activity while others are detrimental. For instance, the observation that bulky substituents on the piperazine ring decrease potency can be rationalized by steric clashes within the binding site as predicted by docking models.

Similarly, in the study of MCH-R1 antagonists, molecular docking has been used to explain the observed stereoselectivity. Docking the different stereoisomers into a homology model of the receptor can reveal which enantiomer achieves a more favorable binding conformation, with better alignment for key interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

A study on the quantitative structure-activity relationships of 1-benzyl-4-diphenylmethylpiperazine derivatives for cerebral vasodilating activity has shed light on key structural features influencing their pharmacological effects. The analyses from this research indicated that specific electronic and steric properties of the molecules are crucial for their interaction with the biological target and for determining their potency and duration of action.

The research highlighted two primary factors for enhancing the cerebral vasodilating activity of these compounds:

Electron Density: An increase in the electron density on the benzylic nitrogen atom was found to be directly correlated with a stronger interaction between the molecule and its active site. This suggests that modifications that enhance the electron-donating capacity at this position could lead to more potent derivatives.

Steric Factors: The introduction of sterically small substituents at the para position of the diphenylmethyl moiety was also identified as a critical factor. Smaller substituents in this region of the molecule were associated with higher potency and a prolonged duration of action, indicating that the size and spatial arrangement of substituent groups are significant determinants of biological activity.

Although detailed statistical data and specific molecular descriptors from this particular QSAR study are not available to be presented in a tabular format, the findings underscore the importance of electronic and steric parameters in the design of potent diphenylmethylpiperazine-based compounds. These principles can be extrapolated to guide the synthesis and virtual screening of novel 2,2-Diphenyl-1-(piperazin-1-yl)ethanone derivatives with desired biological activities. The general approach in such QSAR studies involves the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) and correlating them with biological activity using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.

The predictive power of a QSAR model is typically evaluated using statistical metrics such as the coefficient of determination (r²), the cross-validated coefficient of determination (q²), and the predictive r-squared (pred_r²). A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and further pharmacological evaluation, which accelerates the drug discovery process.

Metabolism and Disposition Studies of 2,2 Diphenyl 1 Piperazin 1 Yl Ethanone and Its Analogues

Metabolic Pathways Identification

The biotransformation of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone (B1269717) is anticipated to proceed through several well-established metabolic pathways common to piperazine-containing molecules. These enzymatic modifications, primarily occurring in the liver, are crucial for the detoxification and elimination of the compound from the body.

N-Dealkylation Processes

A primary and extensively documented metabolic route for arylpiperazine derivatives is N-dealkylation. frontiersin.orgnih.govresearchgate.net This process involves the enzymatic removal of the substituent attached to one of the nitrogen atoms of the piperazine (B1678402) ring. For 2,2-Diphenyl-1-(piperazin-1-yl)ethanone, this would entail the cleavage of the bond between the piperazine nitrogen and the ethanone group. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) 3A4 isoenzyme. frontiersin.orgnih.govresearchgate.net The resulting primary metabolite would be piperazine, with the other product being 2,2-diphenylacetic acid.

Cytochrome P450 (CYP) Dependent Oxidations (e.g., CYP3A4, CYP2D6)

Oxidative metabolism is a major pathway in the biotransformation of many drugs, and piperazine-containing compounds are no exception. The cytochrome P450 superfamily of enzymes, particularly CYP3A4 and CYP2D6, plays a pivotal role in these reactions. tandfonline.comnih.gov For 2,2-Diphenyl-1-(piperazin-1-yl)ethanone and its analogues, several oxidative reactions are plausible:

Aromatic Hydroxylation: The phenyl rings of the diphenylmethyl group are susceptible to hydroxylation, a common reaction catalyzed by CYP enzymes. This introduces a hydroxyl group onto one or both of the aromatic rings, increasing the polarity of the molecule and facilitating its excretion.

Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation. This can lead to the formation of various oxidized metabolites, including hydroxylated derivatives or the opening of the piperazine ring.

Oxidation of N-Dealkylated Metabolites: The initial N-dealkylation product, piperazine, can be further metabolized. The subsequent oxidation of the resulting arylpiperazine metabolites is often mediated by the CYP2D6 isoenzyme, leading to hydroxylated products that can then be conjugated and excreted. frontiersin.orgnih.govresearchgate.net

Metabolite Identification and Characterization in Research

While specific studies on the metabolites of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone are not extensively available in the public domain, based on the known metabolic pathways of analogous piperazine derivatives, several potential metabolites can be postulated. The identification and characterization of these metabolites in a research setting would typically involve in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating the structures of these biotransformation products.

A notable metabolite of some N-substituted piperazine compounds is 1-(2-Diphenyl)piperazine, also known as RA-7. While not a direct metabolite of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone through a simple dealkylation, structural similarities with other precursors suggest that related diphenylpiperazine structures could be of interest in the metabolic profile of this compound class.

Table 1: Postulated Metabolites of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone

| Metabolite Name | Metabolic Pathway | Potential Biological Activity |

| Piperazine | N-Dealkylation | Can have its own pharmacological or toxicological profile. |

| 2,2-Diphenylacetic acid | N-Dealkylation | Generally considered inactive, but requires experimental confirmation. |

| Hydroxylated 2,2-Diphenyl-1-(piperazin-1-yl)ethanone | Aromatic Hydroxylation | Activity is likely altered compared to the parent compound; may be active or inactive. |

| Oxidized piperazine ring derivatives | Piperazine Ring Oxidation | Activity is dependent on the specific structural modification. |

Pharmacokinetic Considerations in Preclinical Settings

The preclinical evaluation of the pharmacokinetic properties of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone is a critical step in its development. These studies, typically conducted in animal models such as rats or mice, provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound. frontiersin.orgnih.gov

Key pharmacokinetic parameters that are assessed include:

Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Maximum Plasma Concentration (Cmax) : The highest concentration of the drug observed in the plasma.

Time to Maximum Plasma Concentration (Tmax) : The time at which Cmax is reached.

Area Under the Plasma Concentration-Time Curve (AUC) : A measure of the total drug exposure over time.

Half-life (t1/2) : The time required for the plasma concentration of the drug to decrease by half.

Clearance (CL) : The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd) : The apparent volume into which the drug distributes in the body to produce the observed plasma concentration.

These parameters help in understanding how the compound is handled by the body and are crucial for designing further studies. mhmedical.comnih.gov

In Silico ADME Prediction for Research Compounds

In the early stages of drug discovery, in silico (computer-based) models are invaluable tools for predicting the ADME properties of novel compounds. nih.govspringernature.comdrugpatentwatch.com These predictive models use the chemical structure of a molecule to estimate its pharmacokinetic behavior, thereby helping to prioritize candidates for further experimental testing. Various open-access and commercial software platforms are available for this purpose. tandfonline.comnih.govnih.gov

For 2,2-Diphenyl-1-(piperazin-1-yl)ethanone and its analogues, in silico tools can predict a range of properties, including:

Aqueous Solubility : Affects absorption from the gastrointestinal tract.

Intestinal Absorption : Predicts the extent to which the compound will be absorbed after oral administration.

Plasma Protein Binding : Influences the distribution and clearance of the drug.

Blood-Brain Barrier Permeation : Important for compounds targeting the central nervous system.

CYP450 Inhibition and Substrate Potential : Predicts potential drug-drug interactions and metabolic pathways.

Table 2: Hypothetical In Silico ADME Prediction for 2,2-Diphenyl-1-(piperazin-1-yl)ethanone

| ADME Property | Predicted Value | Implication |

| LogP (Lipophilicity) | 3.5 - 4.5 | Moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Aqueous Solubility | Low to moderate | May require formulation strategies to enhance oral absorption. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Permeability | Likely to cross | The diphenylmethyl and piperazine moieties may facilitate CNS penetration. |

| CYP2D6 Inhibitor | Possible | Potential for drug-drug interactions with other CYP2D6 substrates. |

| CYP3A4 Inhibitor | Possible | Potential for drug-drug interactions with other CYP3A4 substrates. |

It is crucial to note that these in silico predictions are theoretical and require experimental validation to confirm their accuracy.

Advanced Analytical and Spectroscopic Characterization in Research of 2,2 Diphenyl 1 Piperazin 1 Yl Ethanone

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the carbon-hydrogen framework.

¹H NMR Spectroscopy In the ¹H NMR spectrum of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone (B1269717), distinct signals corresponding to each unique proton environment are expected. The aromatic region would feature multiplets for the ten protons of the two phenyl groups. A key signal would be a singlet for the methine proton (-CHPh₂), which is highly characteristic. The piperazine (B1678402) ring protons would present as a more complex system. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of different conformational isomers (rotamers). researchgate.netnih.gov This phenomenon can result in the broadening of the piperazine signals or their appearance as multiple distinct sets of signals at room temperature. researchgate.netnih.gov Typically, the four protons on the carbons adjacent to the carbonyl-bound nitrogen appear at a different chemical shift than the four protons on the carbons adjacent to the secondary amine nitrogen.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected signals include the carbonyl carbon (C=O) in the downfield region (typically ~170 ppm), multiple signals for the aromatic carbons of the two phenyl rings, and a signal for the methine carbon (-CHPh₂). The piperazine ring would show two distinct signals for the two sets of non-equivalent methylene (B1212753) carbons (-CH₂-).

The following table outlines the predicted NMR spectral data for 2,2-Diphenyl-1-(piperazin-1-yl)ethanone based on its chemical structure and data from analogous compounds.

| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Phenyl Protons (10H) | 7.20-7.40 ppm (multiplet) | 127-140 ppm (multiple signals) |

| Methine Proton (1H) | ~5.3 ppm (singlet) | ~55-60 ppm |

| Piperazine Protons (4H, adjacent to C=O) | ~3.5-3.8 ppm (broad multiplet) | ~42-46 ppm (may be split/broad) |

| Piperazine Protons (4H, adjacent to NH) | ~2.8-3.0 ppm (broad multiplet) | ~45-48 ppm |

| Amide Carbonyl (C=O) | N/A | ~170 ppm |

Mass Spectrometry (MS, HRMS, LC-MS, FAB-MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

For 2,2-Diphenyl-1-(piperazin-1-yl)ethanone (C₁₈H₂₀N₂O), the nominal molecular weight is 292.37 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass, allowing for the confirmation of the molecular formula. Techniques like Electrospray Ionization (ESI-MS) would typically yield the protonated molecular ion, [M+H]⁺, at m/z 293. Under fragmentation conditions, such as in Electron Ionization (EI-MS) or tandem MS (MS/MS), characteristic fragments would be observed. The most probable fragmentation pathways would involve the cleavage of the amide bond and bonds adjacent to the carbonyl group.

The table below details the expected key ions in the mass spectrum of the compound.

| Ion | Proposed Structure/Fragment | Expected m/z |

| [M+H]⁺ | Protonated Molecule | 293.1654 (Calculated for C₁₈H₂₁N₂O⁺) |

| [C₁₃H₁₁]⁺ | Diphenylmethyl Cation | 167 |

| [C₅H₉N₂O]⁺ | Piperazine-carbonyl fragment | 127 |

| [C₄H₇N]⁺ | Piperazine ring fragment | 69 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone would be dominated by a strong absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O). Other significant absorptions would include C-H stretching from the aromatic and aliphatic portions of the molecule, C=C stretching from the phenyl rings, and C-N stretching vibrations.

The predicted characteristic absorption bands are summarized in the following table.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3030-3080 | C-H Stretch | Aromatic (sp² C-H) |

| 2850-2960 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1645 | C=O Stretch | Tertiary Amide |

| 1490-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-N Stretch | Amide and Amine |

Chromatographic Methods for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of a synthesized compound and for isolating specific components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds. For 2,2-Diphenyl-1-(piperazin-1-yl)ethanone, a reversed-phase HPLC method would be most suitable. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The strong UV absorbance of the two phenyl groups makes UV detection an ideal method for quantification.

The table below outlines a typical set of parameters for an HPLC purity analysis of the title compound.

| Parameter | Condition |

| Column | C18 (Octadecylsilane), e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (or Methanol and Water), often with 0.1% Formic Acid or Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) for Enantiomeric Excess Determination

The methine carbon atom in 2,2-Diphenyl-1-(piperazin-1-yl)ethanone is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Gas Chromatography (GC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. nih.gov

The separation relies on the differential interaction of the two enantiomers with the chiral environment of the column's stationary phase, leading to different retention times. Chiral columns are often based on cyclodextrin (B1172386) derivatives. gcms.cz Due to the molecular weight and polarity of the target compound, direct analysis by GC might be challenging, potentially requiring high temperatures. However, specialized chiral columns are designed to handle a range of functionalities. No specific method for this compound is documented in the literature, but the general principles of chiral GC would apply.

The following table summarizes the key aspects of a potential chiral GC method.

| Parameter | Description |

| Technique Principle | Separation of enantiomers based on differential diastereomeric interactions with a Chiral Stationary Phase (CSP). |

| Column Type | Capillary column with a CSP, such as a derivatized cyclodextrin (e.g., Rt-βDEX). gcms.cz |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

| Analysis Goal | To resolve the two enantiomers into two separate peaks and determine the enantiomeric excess by comparing the peak areas. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a fundamental and efficient technique for monitoring the progress of chemical reactions, including the synthesis of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone. thieme.deresearchgate.net This method allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and final products in a reaction mixture. aga-analytical.com.plnih.gov Its advantages include the small quantity of sample required, low cost, and the ability to perform multiple analyses simultaneously. aga-analytical.com.pl

In the synthesis of N-acylpiperazine derivatives, TLC is commonly employed to track the consumption of the starting piperazine compound. For instance, in a related synthesis of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, the reaction between 1-(2-fluorobenzyl)piperazine (B2381060) and chloroacetyl chloride was monitored by TLC until the starting piperazine was no longer detectable, indicating the reaction's completion. nih.gov

The separation on a TLC plate relies on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or solvent mixture). aga-analytical.com.pl The choice of eluent is critical for achieving clear separation between the spots corresponding to the reactant and the product. Visualization of the separated compounds on the TLC plate can be achieved through various methods, most commonly by exposure to ultraviolet (UV) light at wavelengths of 254 nm or 365 nm, especially for aromatic compounds which naturally fluoresce or quench fluorescence. nih.gov Chemical staining reagents can also be used for visualization. nih.govnih.gov By comparing the retardation factor (Rf) values of the spots in the reaction mixture to those of the pure starting material and product, a researcher can effectively determine the extent of the reaction.

Table 1: Typical TLC Parameters for Monitoring N-Acylpiperazine Synthesis

Click on a parameter to learn more about its role in TLC.

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 F254 |

| Mobile Phase (Eluent) | The solvent system that moves up the plate. | A mixture of a non-polar and a polar solvent, e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol, with varying ratios to achieve optimal separation. |

| Sample Application | Method of placing the sample on the plate. | Spotting a dilute solution of the reaction mixture and starting materials using a capillary tube. |

| Development | The process of allowing the eluent to ascend the plate. | Ascending chromatography in a closed chamber saturated with the mobile phase vapor. |

| Visualization | Method for detecting the separated compound spots. | UV light (254 nm) for aromatic compounds; use of staining reagents like potassium permanganate (B83412) or iodine vapor if compounds are not UV-active. nih.gov |

| Analysis | Interpretation of the TLC plate. | Monitoring the disappearance of the starting material spot and the appearance of the product spot. nih.gov |

Crystallographic Analysis for Conformation and Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of molecular structure, conformation, and intermolecular interactions. While a specific crystallographic study for 2,2-Diphenyl-1-(piperazin-1-yl)ethanone is not detailed in the available literature, extensive analysis of closely related N-acylpiperazine derivatives provides significant insight into the expected solid-state structure.

The crystal packing is often stabilized by various intermolecular forces, including hydrogen bonds, which can link molecules into chains or more complex three-dimensional networks. nih.govnih.gov The crystallographic data from these analogous structures serve as a robust model for predicting the key structural features of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone.

Table 2: Crystallographic Data for Structurally Related Piperazine Derivatives

This table presents crystallographic data for compounds structurally similar to 2,2-Diphenyl-1-(piperazin-1-yl)ethanone, offering insights into its likely crystal parameters.

| Parameter | 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone nih.gov | 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone nih.gov | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-phenylpiperidine-2,6-dione researchgate.net |

| Chemical Formula | C12H16N2O2 | C13H16ClFN2O | C26H33N3O3 |

| Formula Weight | 220.27 | 270.73 | 444.56 (as hemihydrate) |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P21/c (inferred) | Pca21 | C2 |

| a (Å) | 6.1318(19) | 7.9350(5) | 20.306(4) |

| b (Å) | 12.0106(4) | 8.4610(4) | 6.344(1) |

| c (Å) | 14.8704(5) | 19.0040(11) | 18.631(4) |

| α (˚) | 90 | 90 | 90 |

| β (˚) | 94.025(3) | 90 | 129.05(3) |

| γ (˚) | 90 | 90 | 90 |

| Volume (ų) | 1092.46(6) | 1275.89(12) | 2468.3(8) |

| Z | 4 | 4 | 4 |

| Piperazine Conformation | Chair | Chair | Not Applicable |

Future Research Directions and Therapeutic Potential in a Research Context

Rational Design and Synthesis of Next-Generation 2,2-Diphenyl-1-(piperazin-1-yl)ethanone (B1269717) Analogues

The future development of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone as a therapeutic lead hinges on the rational design and synthesis of novel analogues to explore and optimize its biological activity. A systematic investigation of the structure-activity relationships (SAR) is paramount. Key synthetic strategies and design considerations would include:

Modification of the Diphenylmethyl Moiety: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl rings could significantly influence the compound's electronic properties and its interaction with biological targets. mdpi.com

Piperazine (B1678402) Ring Substitution: The piperazine ring itself offers a site for modification. N-alkylation or N-arylation at the unsubstituted nitrogen atom can modulate the compound's basicity and lipophilicity, which are critical for its pharmacokinetic profile. mdpi.com

Bioisosteric Replacement: Replacing the ethanone linker with other functional groups, such as amides or sulfonamides, could lead to analogues with altered metabolic stability and target-binding affinities.

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) and reductive amination, provide efficient routes to a diverse library of these analogues. mdpi.comnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The broad spectrum of biological activities associated with piperazine-containing compounds suggests that 2,2-Diphenyl-1-(piperazin-1-yl)ethanone and its derivatives could have potential in various therapeutic areas. researchgate.netresearchgate.netresearchgate.net Future research should focus on screening this chemical scaffold against a wide range of biological targets.

Initial investigations could explore its potential as:

Anticancer Agents: Numerous piperazine derivatives have demonstrated potent anticancer activity. nih.gov Screening against a panel of cancer cell lines could reveal cytotoxic effects and lead to the identification of novel antineoplastic agents.

Anti-inflammatory and Antihistamine Agents: The piperazine moiety is a common feature in many antihistamines and anti-inflammatory drugs. nih.govijrrjournal.com Evaluation of the compound's ability to modulate inflammatory pathways and histamine receptors is a logical avenue for exploration.

Neurological and Psychiatric Disorders: The structural similarity to known psychoactive compounds suggests potential activity at neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Studies investigating its effects on the central nervous system could uncover new treatments for a range of neurological and psychiatric conditions.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the drug discovery process, a synergistic approach combining computational modeling and experimental screening is essential.

In Silico Studies: Homology modeling and molecular docking can be employed to predict the binding of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone analogues to various protein targets. nih.gov Quantitative structure-activity relationship (QSAR) studies can help in understanding the correlation between the chemical structure and biological activity, guiding the design of more potent compounds. nih.gov

High-Throughput Screening (HTS): HTS techniques can be utilized to rapidly screen a large library of synthesized analogues against a panel of biological targets, enabling the efficient identification of lead compounds.

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for the development of viable drug candidates. In silico ADME predictions and subsequent in vitro and in vivo studies will be necessary to optimize the pharmacokinetic profile of promising analogues. pharmacophorejournal.com

Collaborative Research Initiatives in Piperazine Chemistry

The multifaceted nature of drug discovery and development necessitates collaborative efforts between academic institutions and the pharmaceutical industry. drugbank.comgenestack.com Such partnerships can leverage the innovative research from academia with the resources and expertise of the industry to translate basic scientific discoveries into new therapies. boehringer-ingelheim.com

Future progress in the field of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone research could be significantly enhanced through:

Shared Compound Libraries: Pharmaceutical companies often have extensive compound libraries that could be screened for activity in academic laboratories.

Joint Research Programs: Collaborative projects focused on specific therapeutic areas can pool resources and expertise to accelerate the development of new drugs.

Open Innovation Platforms: Initiatives that facilitate the sharing of data and research findings can foster a more collaborative and efficient research environment.

By embracing these future research directions, the therapeutic potential of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone and its analogues can be systematically explored, potentially leading to the discovery of novel and effective treatments for a range of diseases.

Q & A

Q. What are the optimal synthetic routes for 2,2-diphenyl-1-(piperazin-1-yl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves coupling a piperazine derivative with a diphenylacetyl precursor under nucleophilic acyl substitution. Key steps include:

- Nucleophilic attack : Piperazine reacts with activated carbonyl groups (e.g., chloro- or bromo-substituted ethanones) in anhydrous solvents like dichloromethane or THF .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products like N-alkylation byproducts .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is recommended for isolating high-purity product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 2,2-diphenyl-1-(piperazin-1-yl)ethanone?

- 1H/13C NMR : The piperazine ring protons appear as a singlet (~δ 2.5–3.5 ppm), while aromatic protons from diphenyl groups resonate at δ 7.2–7.6 ppm. Carbonyl carbons (C=O) are observed at ~δ 200–210 ppm .

- IR : A strong C=O stretch at ~1680–1720 cm⁻¹ confirms the ethanone moiety .

- MS : The molecular ion peak ([M+H]⁺) aligns with the molecular weight (calculated: 318.41 g/mol) .

Q. What are the common chemical reactions involving the piperazine and ethanone moieties in this compound?

- Reduction : Sodium borohydride (NaBH4) reduces the ketone to a secondary alcohol, though steric hindrance from diphenyl groups may slow reactivity .

- N-functionalization : Piperazine undergoes alkylation or acylation at the secondary amines using reagents like benzyl chloride or acetic anhydride .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of 2,2-diphenyl-1-(piperazin-1-yl)ethanone derivatives?

- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., carbonyl oxygen for hydrogen bonding) .

- Molecular Docking : Screens against targets like dopamine D2 or serotonin 5-HT2A receptors using AutoDock Vina. The diphenyl groups may occupy hydrophobic pockets, while piperazine interacts with polar residues .

- QSAR Models : Correlate substituent electronegativity with antipsychotic activity; methoxy or halogen groups enhance blood-brain barrier permeability .

Q. How can crystallographic data resolve contradictions in structural assignments (e.g., piperazine ring conformation)?

Q. What strategies mitigate low yields in multi-step syntheses of analogs with substituted aryl groups?

Q. How do structural modifications (e.g., halogenation, methyl groups) alter the compound’s pharmacokinetic properties?

- LogP Optimization : Chlorine or fluorine substituents increase lipophilicity (measured via HPLC retention times), enhancing membrane permeability .

- Metabolic Stability : Methyl groups at the benzothiazole position (if present) reduce CYP450-mediated oxidation, as shown in liver microsome assays .

Data Analysis and Contradictions

Q. How to reconcile discrepancies between in vitro binding assays and in vivo efficacy studies?

Q. What experimental controls validate the specificity of receptor interaction studies?

- Knockout Models : Use CRISPR-edited cell lines lacking target receptors (e.g., 5-HT2A) to confirm on-target effects .

- Radioligand Competition : Compare IC50 values against known antagonists (e.g., ketanserin for 5-HT2A) to rule out off-target binding .

Methodological Best Practices

Q. What purification techniques are optimal for isolating enantiomers of chiral analogs?

Q. How to design stability studies for long-term storage of 2,2-diphenyl-1-(piperazin-1-yl)ethanone?

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., oxidation at the ethanone group) .